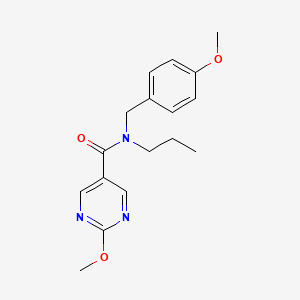amine hydrochloride](/img/structure/B4446796.png)
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride
説明
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride, also known as CYT387, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the regulation of the immune system and the production of blood cells. CYT387 has been the subject of extensive research in recent years due to its potential therapeutic applications in the treatment of various hematological and inflammatory disorders.
科学的研究の応用
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in a variety of hematological and inflammatory disorders, including myelofibrosis, polycythemia vera, and rheumatoid arthritis. In preclinical studies, [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has also been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
作用機序
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride is a potent inhibitor of JAK enzymes, which play a crucial role in the regulation of the immune system and the production of blood cells. JAK enzymes are involved in the signaling pathways that control the differentiation, proliferation, and survival of immune cells and hematopoietic stem cells. By inhibiting JAK enzymes, [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride can reduce the production of cytokines and other signaling molecules that contribute to inflammation and disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride are primarily related to its inhibitory effects on JAK enzymes. In preclinical studies, [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has also been shown to reduce the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride for lab experiments is its high potency and selectivity for JAK enzymes. This allows researchers to study the specific effects of JAK inhibition on immune function and hematopoiesis. However, one limitation of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride is its relatively short half-life and rapid metabolism in vivo, which may require frequent dosing or the use of sustained-release formulations.
将来の方向性
There are several potential future directions for research on [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride, including:
1. Clinical trials for the treatment of myelofibrosis, polycythemia vera, and other hematological disorders.
2. Investigation of the potential use of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride in combination with other targeted therapies for cancer.
3. Development of sustained-release formulations or other drug delivery strategies to improve the pharmacokinetics of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride.
4. Investigation of the effects of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride on other signaling pathways and cellular processes beyond JAK inhibition.
5. Exploration of the potential use of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride in other inflammatory and autoimmune diseases, such as psoriasis and multiple sclerosis.
Conclusion:
In conclusion, [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride is a potent inhibitor of JAK enzymes with potential therapeutic applications in a variety of hematological and inflammatory disorders. Its mechanism of action involves the inhibition of cytokine signaling and the modulation of immune function and hematopoiesis. While there are some limitations to its use in lab experiments, [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride remains a promising target for future research and drug development.
特性
IUPAC Name |
2-(cyclohexen-1-yl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)6-11-16-12-14-7-9-15-10-8-14;/h4,7-10,16H,1-3,5-6,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAABMWIYURXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4446734.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4446749.png)
![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)
![2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4446767.png)
![[5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B4446768.png)
![N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4446775.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446777.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4446793.png)

![3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4446804.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4446819.png)